molecular formula C22H30O3 B1676162 Megestrol CAS No. 3562-63-8

Megestrol

Cat. No. B1676162
CAS RN: 3562-63-8
M. Wt: 342.5 g/mol
InChI Key: VXIMPSPISRVBPZ-NWUMPJBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Megestrol is a synthetic progestin used most commonly as the acetate ester . It is administered orally to treat anorexia and cachexia or serious unexplained weight loss and is also used as an antineoplastic agent to treat certain types of malignancy . It is used to treat advanced cancer of the breast or uterus in patients whose cancer has already spread, come back, or cannot be treated with surgery .


Synthesis Analysis

The synthesis of Megestrol involves a suspension of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, sodium acetate, and palladium/carbon in ethanol and 4-methyl-1-cyclohexene. This mixture is heated at reflux with stirring, and the completeness of isomerization is determined by thin-layer chromatography .


Molecular Structure Analysis

The molecular formula of Megestrol is C22H30O3 . Its average mass is 342.472 Da and its monoisotopic mass is 342.219482 Da .

Scientific Research Applications

Specific Scientific Field

The field of application is Oncology, specifically in the management of cancer-related anorexia/cachexia .

Comprehensive and Detailed Summary of the Application

Megestrol Acetate (MA) is often used off-label to stimulate appetite and improve anorexia/cachexia in patients with advanced cancers . Anorexia/cachexia is a complex metabolic syndrome associated with underlying illness and characterized by loss of muscle with or without loss of fat mass .

Detailed Description of the Methods of Application or Experimental Procedures

A systematic search of PubMed, EMBASE, OVID Medline, Clinicaltrials.gov, and Google Scholar databases was conducted to find clinical trials examining the use of MA in cancer-related anorexia . The available randomized, controlled trials were appraised using Version 2 of the Cochrane risk-of-bias tool (RoB 2) and they had moderate-to-high risk of bias . A single-arm meta-analysis of means was conducted to pool the mean change in weight, tricep skinfold, and midarm circumference of patients who received megestrol acetate treatment .

Thorough Summary of the Results or Outcomes Obtained

The overall pooled mean change in weight among cancer patients treated with MA, regardless of dosage was 0.75 kg (95% CI = −1.64 to 3.15, τ 2 = 9.35, I 2 = 96%) . Patients who received high-dose MA tended to have weight loss rather than weight gain . There were insufficient studies to perform a meta-analysis for the change in tricep skinfold, midarm circumference, or quality of life measures . MA was generally well-tolerated, except for a clear thromboembolic risk, especially with higher doses . On balance, MA did not appear to be effective in providing the symptomatic improvement of anorexia/cachexia in patients with advanced cancer .

Palliative Treatment of Breast Cancer

Specific Scientific Field

The field of application is Oncology, specifically in the palliative treatment of breast cancer .

Comprehensive and Detailed Summary of the Application

Megestrol Acetate (MA) is used in the palliative treatment of breast cancer . Palliative care is a type of care for people who have serious illnesses. It is different from care to cure your illness, called curative treatment. Palliative care focuses on improving your quality of life—not just in your body, but also in your mind and spirit .

Detailed Description of the Methods of Application or Experimental Procedures

The exact method of application or experimental procedure can vary depending on the specific case and the patient’s overall health condition. Generally, Megestrol Acetate is administered orally. The dosage is determined by the healthcare provider based on the patient’s condition .

Treatment of Metastatic/Unresectable Adrenocortical Carcinoma

Specific Scientific Field

The field of application is Oncology, specifically in the treatment of metastatic/unresectable adrenocortical carcinoma .

Comprehensive and Detailed Summary of the Application

Megestrol Acetate (MA) is used in addition to Etoposide, Doxorubicin, Cisplatin, and Mitotane as first-line therapy in patients with metastatic/unresectable adrenocortical carcinoma with low performance status . Adrenocortical carcinoma is a rare and aggressive malignancy of the adrenal cortex, often with a poor prognosis .

Detailed Description of the Methods of Application or Experimental Procedures

The exact method of application or experimental procedure can vary depending on the specific case and the patient’s overall health condition. Generally, Megestrol Acetate is administered orally. The dosage is determined by the healthcare provider based on the patient’s condition .

Thorough Summary of the Results or Outcomes Obtained

The outcomes can vary greatly depending on the individual patient’s condition. In some cases, the addition of Megestrol Acetate to the etoposide, doxorubicin, cisplatin, and mitotane regimen (EDP-M) in patients with ACC and a low PS allowed the administration of EDP-M at adequate doses, and the efficacy was not inferior to that of EDP-M administered to patients with a good PS . These results suggest a potentiating effect of Megestrol Acetate to EDP-M .

Safety And Hazards

Megestrol should be handled with care to avoid dust formation and contact with skin and eyes . It should not be ingested or inhaled . Long term treatment with Megestrol may increase the risk of respiratory infections, decreased lymphocyte counts, and increased neutrophil counts .

Future Directions

Megestrol is currently used to treat anorexia, cachexia, or serious unexplained weight loss, and certain types of malignancy . Future research may focus on improving the dissolution rate and kinetic solubility of Megestrol for better efficacy .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMPSPISRVBPZ-NWUMPJBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009330
Record name Megestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE OR ALMOST WHITE, CRYSTALLINE POWDER; SPARINGLY SOL IN ALC; SLIGHTLY SOL IN ETHER & FIXED OILS; SOL IN ACETONE; VERY SOL IN CHLOROFORM /ACETATE/
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Megestrol acetate shares the actions of the progestins: induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. In animals, the drug suppresses ovulation and produces antigonadotrophic, antiuterotrophic and antiandrogenic/antimyotrophic effects. It has slight glucocorticoid activity and a very slight degree of mineralocorticoid activity. Megestrol acetate has no estrogenic, androgenic, or anabolic activity., While the precise mechanism by which megestrol acetate produces its antineoplastic effects against endometrial carcinoma is unknown at the present time, inhibition of pituitary gonadotrophin production and resultant decrease in estrogen secretion may be factors. There is evidence to suggest a local effect as a result of the marked changes brought about by the direct instillation of progestational agents into the endometrial cavity. The antineoplastic action of megestrol acetate on carcinoma of the breast is effected by modifying the action of other steroid hormones and by exerting a direct cytotoxic effect on tumor cells. In metastatic cancer, hormone receptors may be present in some tissues but not others. The receptor mechanism is a cyclic process whereby estrogen produced by the ovaries enters the target cell, forms a complex with cytoplasmic receptor and is transported into the cell nucleus. There it induces gene transcription and leads to the alteration of normal cell functions. Pharmacologic doses of megestrol acetate not only decrease the number of hormone-dependent human breast cancer cells but also are capable of modifying and abolishing the stimulatory effects of estrogen on these cells. It has been suggested that progestins may inhibit in one of two ways: by interfering with either the stability, availability, or turnover of the estrogen receptor complex in its interaction with genes or in conjunction with the progestin receptor complex, by interacting directly with the genome to turn off specific estrogen-responsive genes., The precise mechanism for megestrol-induced weight gain has not been clearly established; however, evidence from clinical studies indicates that the increase in body weight observed during megestrol therapy is related to the drug's appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has been suggested that megestrol and/or its metabolites may, either directly or indirectly, stimulate appetite resulting in weight gain or may alter metabolic pathways via interference with the production or action of mediators such as cachectin (a hormone that inhibits adipocyte lipogenic enzymes)., Splenic macrophage Fc gamma receptors participate in the pathophysiology of immune cytopenias, and in such disorders, the beneficial effects of glucocorticoids are in part mediated by decreased expression of macrophage Fc gamma receptors. In the animal model, progesterones, like glucocorticoids, inhibit expression of these receptors. Megestrol acetate (MA) is a progesterone frequently used for treating human immunodeficiency virus (HIV)-associated anorexia-cachexia. Twenty-eight patients with HIV-associated thrombocytopenia with shortened platelet survival and increased platelet-associated immunoglobulin G (IgG) who were being treated with MA for anorexia-cachexia were prospectively studied for a 6-month period to assess the potential role of progesterones in the treatment of immune thrombocytopenia. Treatment with MA for non-consecutive periods of 2 months and 1 month significantly increased platelet count and platelet survival without significant alteration of platelet-associated immunoglobulin levels. Of the 28 patients studied, 22 presented a complete response, 19 presented a complete response 1 month after finishing the MA treatment regimen, and 12 remained in complete response for a further month. Expression of Fc gamma receptors (Fc gamma RI and Fc gamma RII) by peripheral blood monocytes and the in vitro recognition of IgG-sensitized cells by monocytes were significantly decreased by the MA treatment. Decreased expression and functioning of these receptors significantly correlated with platelet counts and survival times, but no relationship was found with platelet-associated immunoglobulin, circulating immune complexes, body mass index, plasma HIV load, or CD4 lymphocyte levels. These results suggest that treatment with progesterones, like MA, may be an alternative therapy for immune cytopenias, with few side effects., For more Mechanism of Action (Complete) data for MEGESTROL (6 total), please visit the HSDB record page.
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17aalpha-yl acetate (D-homo megestrol acetate), 6alpha-methyl-3,20-dioxopregn-4-en-17-yl acetate (medroxyprogesterone acetate), 6-methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate, 6-methylene-3,20-dioxopregn-4-en-17-yl acetate (6-methylene hydroxyprogesterone acetate) and 6-methyl-17-hydroxypregna-4,6-diene-3,20-dione (megestrol). /Megestrol acetate/
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Megestrol

CAS RN

3562-63-8
Record name Megestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3562-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Megestrol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Megestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Megestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6LD1M70M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEGESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Megestrol
Reactant of Route 2
Megestrol
Reactant of Route 3
Megestrol
Reactant of Route 4
Megestrol
Reactant of Route 5
Reactant of Route 5
Megestrol
Reactant of Route 6
Megestrol

Citations

For This Compound
30,800
Citations
CL Loprinzi, JC Michalak, SK Quella… - … England Journal of …, 1994 - Mass Medical Soc
… megestrol acetate first (P<0.001). An intention-to-treat analysis of data for all eligible treated patients showed that 74 percent of the megestrol … megestrol acetate had been discontinued. …
Number of citations: 609 www.nejm.org
L Schacter, M Rozencweig, R Canetta, S Kelley… - Cancer treatment …, 1989 - Elsevier
Megestrol acetate (17a-acetoxy-6-methylpregna-4, 6-diene-3, 20-dione) is an orally active synthetic congener of the natural steroid progesterone(Fig. 1). As a steroid, megestrol acetate …
Number of citations: 54 www.sciencedirect.com
R Canetta, S Florentine, H Hunter, L Lenaz - Cancer Treatment Reviews, 1983 - Elsevier
… megestrol acetate has been used in clinical oncology and this report reviews available data on megestrol … In fact, he first used megestrol in eleven patients and reported efficacy in two of …
Number of citations: 40 www.sciencedirect.com
VR Garcia, E López‐Briz, RC Sanchis… - Cochrane Database …, 2013 - cochranelibrary.com
… We analysed low doses versus high doses of megestrol. However, the definitions of low dose and high dose were according to those used in each trial. Accordingly, in some trials (such …
Number of citations: 342 www.cochranelibrary.com
CL Loprinzi, NM Ellison, DJ Schaid… - JNCI: Journal of the …, 1990 - academic.oup.com
… Patients receiving megestrol acetate reported significantly less nausea (13 % … megestrol acetate, with the exception of mild edema. This study convincingly demonstrated that megestrol …
Number of citations: 398 academic.oup.com
A Buzdar, W Jonat, A Howell, SE Jones… - Journal of Clinical …, 1996 - ascopubs.org
… the megestrol acetate group; the difference between the anastrozole 10 mg and megestrol … (P < .002) groups had weight gain than in the megestrol acetate group. More than 30% of …
Number of citations: 469 ascopubs.org
A Buzdar, J Douma, N Davidson, R Elledge… - Journal of clinical …, 2001 - Citeseer
… with patients treated with megestrol acetate. Letrozole 0.5 mg showed a trend (P .053) for survival benefit when compared with megestrol acetate. Megestrol acetate was more likely to …
Number of citations: 458 citeseerx.ist.psu.edu
W Jonat, A Howell, C Blomqvist, W Eiermann… - European Journal of …, 1996 - Elsevier
The aim of this study was to compare the efficacy and tolerability of the new aromatase inhibitor ‘ARIMIDEX’ (anastrozole) with megestrol acetate in the treatment of advanced breast …
Number of citations: 299 www.sciencedirect.com
AU Buzdar, SE Jones, CL Vogel, J Wolter, P Plourde… - Cancer, 1997 - Wiley Online Library
… Both anastrozole and megestrol acetate were generally well … in the megestrol acetate groups. Weight increases of 5% or more and 10% or more were more common among megestrol …
Number of citations: 233 acsjournals.onlinelibrary.wiley.com
Z Eftekhar, N Izadi-Mood, F Yarandi… - International Journal of …, 2009 - ijgc.bmj.com
… The treatment initiated with 160 mg/d of megestrol acetate. The patients underwent dilatation … , an additional 3 months of treatment with megestrol acetate (320 mg/d) was administered. …
Number of citations: 87 ijgc.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.